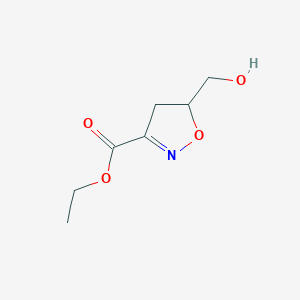

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate, which then undergoes cyclization with formaldehyde to yield the desired oxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxazole ring can be reduced to a more saturated heterocycle using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrolysis with aqueous sodium hydroxide or esterification with alcohols in the presence of acid catalysts.

Major Products

Oxidation: Ethyl 5-(carboxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.

Reduction: Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazoline-3-carboxylate.

Substitution: Various ester derivatives or the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate serves as a building block in the synthesis of pharmaceuticals. Its structural features allow it to act as a scaffold for designing enzyme inhibitors and receptor modulators. Research indicates potential bioactivity against various pathogens, including antimicrobial and anticancer properties.

Material Science

In the field of materials science, this compound is explored for its role in developing biodegradable materials from biomass. The compound's hydrophilicity and reactivity enable it to form derivatives that can be utilized in producing specialty chemicals with specific functional properties.

Biochemical Applications

The compound has been investigated for its electrochemical properties. For example, it can be involved in the electrochemical conversion of 5-hydroxymethylfurfural (a related compound) into valuable products like 2,5-furandicarboxylic acid. This process highlights its potential in sustainable chemical production.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies showed that derivatives of this compound inhibited growth effectively at low concentrations.

Case Study 2: Drug Development

In drug design studies, this compound has been evaluated for its ability to modulate specific biological targets. It has shown promise as a lead compound for developing new therapeutic agents aimed at treating diseases linked to enzyme dysfunction.

Mecanismo De Acción

The mechanism by which Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparación Con Compuestos Similares

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives such as:

This compound: Similar structure but with different substituents, leading to variations in reactivity and bioactivity.

5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.

4,5-Dihydro-1,2-oxazole-3-carboxylate derivatives: Various ester and amide derivatives with different functional groups, offering a range of chemical and biological properties.

Actividad Biológica

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's synthesis, biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 173.17 g/mol

- CAS Number : 147008-07-9

The structure includes a hydroxymethyl group at the fifth carbon and an ethyl ester group at the third carbon of the isoxazole ring, which enhances its reactivity and potential for various applications in medicinal chemistry and materials science .

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods allow for modifications at different positions on the isoxazole ring, enabling the creation of diverse derivatives with tailored properties. Common approaches include:

- Electrochemical Synthesis : Utilizing direct electro-oxidation techniques to convert starting materials effectively.

- Conventional Organic Synthesis : Employing standard organic reactions such as esterification and cyclization .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Properties

Research indicates that compounds within the isoxazole family exhibit antimicrobial activity. For instance, derivatives of related compounds have shown moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often range around 250 µg/mL.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds on human tumor cell lines. For example, a study demonstrated that derivatives of isoxazoles exhibited GI values in the nanomolar to micromolar range against various cancer cell lines . This suggests that this compound may also possess potential anticancer properties.

Case Studies and Research Findings

A review of existing literature provides insights into specific case studies involving this compound:

Potential Applications

Given its biological activities and chemical properties, this compound holds promise in several areas:

- Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.

- Materials Science : Due to its unique structural features that may enhance polymer properties or serve as intermediates in organic synthesis.

- Biocatalysis : Potential use in enzymatic reactions due to its reactivity profile.

Propiedades

IUPAC Name |

ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODBNBXQEDHQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635301 | |

| Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147008-07-9 | |

| Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.